molecular formula C21H22N2O3 B14936507 N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B14936507
M. Wt: 350.4 g/mol
InChI Key: GJNNWIVCWPUKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a substituted phenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the indole and the phenyl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to its specific substitution pattern on the indole and phenyl rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-23-14-16(18-5-3-4-6-19(18)23)9-12-21(25)22-13-20(24)15-7-10-17(26-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,22,25)

InChI Key

GJNNWIVCWPUKHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.